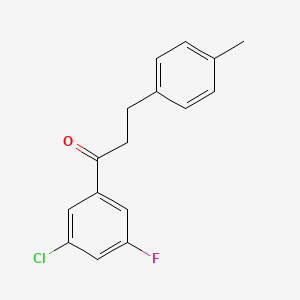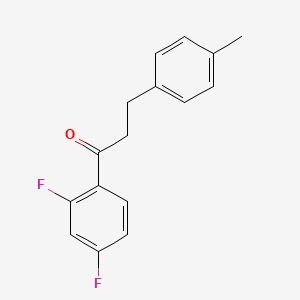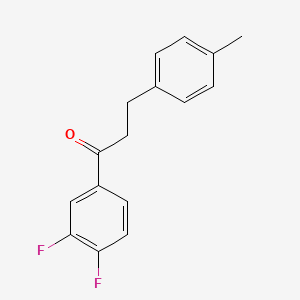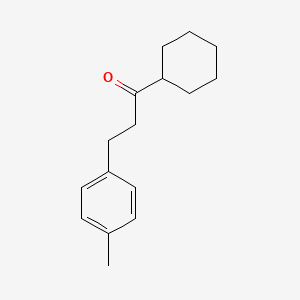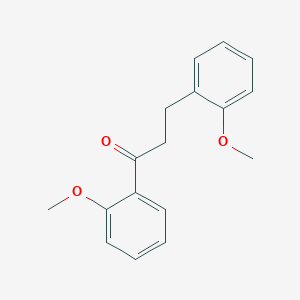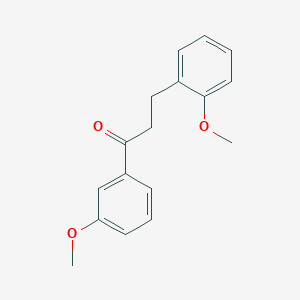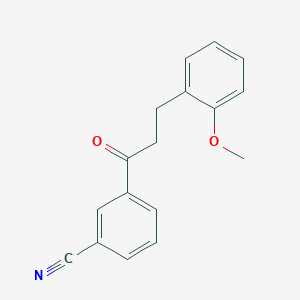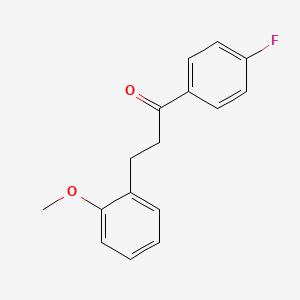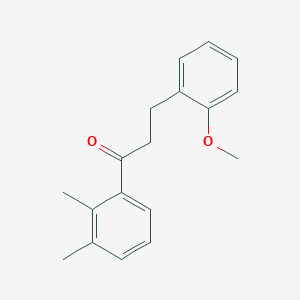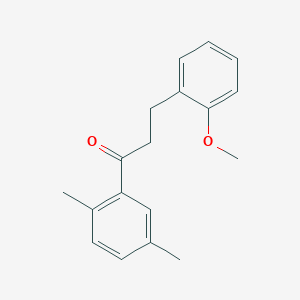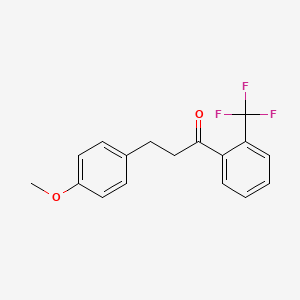
3-(4-Metoxi fenil)-2'-trifluorometilpropiofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research studies focusing on the synthesis and structural analysis of organic compounds with methoxyphenyl and trifluoromethyl functional groups. These studies explore the synthesis of complex molecules that may have applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the study where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides to yield tetraarylethanes and diarylisochromanones . Another synthesis route involves the conversion of 3-methoxyphenyl trifluoromethyl ketone to various intermediates, leading to the formation of indeno-[1,2-b]furandione . Additionally, the synthesis of azetidinones with a methoxyphenyl group has been reported, where the structures were confirmed by X-ray diffraction . These methods highlight the versatility of synthetic approaches in creating compounds with methoxyphenyl and trifluoromethyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-arylseleno-1,3-dithianes with a methoxyphenyl group was elucidated, revealing the conformation of the arylseleno moiety . Similarly, the structure of azetidinones was investigated, providing insights into the solid-state arrangement of these molecules . These studies demonstrate the importance of structural analysis in understanding the properties of organic compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxyphenyl and trifluoromethyl groups can lead to various transformations. For example, ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone can cyclize to form 3-fluoro-4-hydroxycoumarin under basic conditions . The synthesis of thioxopyrimidinyl methanone derivatives also showcases the potential for antimicrobial activity, indicating the biological relevance of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using spectroscopic methods and computational analysis. For instance, the spectral and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using density functional theory and various spectroscopic techniques . These studies provide valuable information on the behavior of these molecules in different environments and their potential interactions with biological targets.
Aplicaciones Científicas De Investigación
Intermedio en Síntesis Química
Compuestos como la 3-(4-Metoxi fenil)-2-tioxo-2,3-dihidroquinazolin-4(1H)-ona se han sintetizado a partir de 4-metoxianilina, lo que indica que compuestos de metoxi fenil similares podrían servir como intermediarios en la síntesis química .
Soporte para la Investigación y Producción
Los compuestos de metoxi fenil son ofrecidos por proveedores químicos científicos para apoyar la investigación, la producción, la salud y los mercados de la educación científica .
Síntesis de Compuestos Híbridos
Se ha informado la síntesis de nuevos compuestos híbridos utilizando un enfoque de modo de enlace para compuestos de metoxi fenil acriloilfenoxi, lo que sugiere aplicaciones similares para compuestos de metoxi fenil relacionados .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is likely to interact with certain biological targets due to its structural features. For instance, the methoxyphenyl group is a common feature in many bioactive molecules and can interact with various proteins or enzymes. Without specific studies, it’s challenging to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological targets of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. It could potentially act as an inhibitor or activator of its target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on its mode of action and the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone" .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAKUMQPICKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644284 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-02-8 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


